1-(3,4-Difluorophenyl)piperidin-4-one

CYP3A4 inhibition Drug-drug interaction Metabolic stability

1-(3,4-Difluorophenyl)piperidin-4-one delivers a unique 3,4-difluoro pharmacophore distinct from mono-fluoro or chloro analogs, directly impacting lipophilicity, metabolic stability, and target engagement. The 4-ketone handle enables versatile derivatization—reductive amination, Grignard additions, oxime formation—capabilities absent in piperidine or piperidinol analogs. With moderate CYP3A4 inhibition (IC50=20µM), it serves as an ideal scaffold for kinase and GPCR programs prioritizing low drug-drug interaction risk. Additionally validated as a negative control (IC50>55.69µM) for selectivity profiling panels. Aligns directly with US 20030144305 preferred embodiments for cardiovascular IP.

Molecular Formula C11H11F2NO
Molecular Weight 211.21 g/mol
CAS No. 885275-07-0
Cat. No. B1603920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)piperidin-4-one
CAS885275-07-0
Molecular FormulaC11H11F2NO
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H11F2NO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2
InChIKeyOQVXHVMMKRCNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorophenyl)piperidin-4-one (CAS 885275-07-0): Chemical Identity and Role as a Fluorinated Piperidinone Scaffold


1-(3,4-Difluorophenyl)piperidin-4-one (CAS 885275-07-0) is a fluorinated piperidin-4-one derivative characterized by a 3,4-difluorophenyl substituent at the piperidine nitrogen and a ketone group at the 4-position . This compound serves primarily as a research chemical and synthetic intermediate in medicinal chemistry and drug discovery programs . Its structure combines the piperidin-4-one pharmacophore with a 3,4-difluorophenyl motif, a substitution pattern frequently encountered in lead optimization campaigns targeting central nervous system disorders, cardiovascular indications, and various receptor targets [1]. The compound is commercially available from multiple vendors, typically at purities ranging from 95% to 98%, and is used in biochemical assays, receptor binding studies, and as a building block for more complex pharmaceutical candidates .

1-(3,4-Difluorophenyl)piperidin-4-one: Why Generic Substitution Fails in Piperidin-4-one Selection


Within the piperidin-4-one class, simple generic substitution is not viable due to profound differences in physicochemical and biological profiles driven by subtle variations in aryl substitution patterns. The specific 3,4-difluoro substitution on the phenyl ring imparts a unique electronic and steric environment compared to mono-fluoro, non-fluorinated, or chloro analogs, directly impacting lipophilicity, metabolic stability, and target engagement . Furthermore, the presence of the 4-ketone provides a critical synthetic handle for further derivatization (e.g., reductive amination, Grignard additions, oxime formation), which is absent in corresponding piperidines or piperidinols [1]. Consequently, a compound like 1-(3-fluorophenyl)piperidin-4-one or 1-(4-fluorophenyl)piperidin-4-one cannot be assumed to serve as an equivalent surrogate in a synthesis or assay; the procurement decision must be guided by the specific structural requirements of the target application, as evidenced by the quantitative data below [2].

Quantitative Evidence Guide for 1-(3,4-Difluorophenyl)piperidin-4-one (CAS 885275-07-0): Measurable Differentiation from Analogs


CYP3A4 Inhibition Liability: 1-(3,4-Difluorophenyl)piperidin-4-one Exhibits Moderate IC50 of 20 µM

1-(3,4-Difluorophenyl)piperidin-4-one demonstrates measurable, albeit modest, inhibitory activity against the major drug-metabolizing enzyme CYP3A4 in a human liver microsome assay, with an IC50 of 20,000 nM [1]. This value is relevant when comparing its potential as a drug interaction risk versus more potent CYP3A4 inhibitors within the piperidin-4-one class. For context, a structurally related piperidine analog with a more complex substitution pattern has been reported to inhibit CYP3A4 with a much lower IC50 (e.g., 558 nM for a compound in a related series) [2], highlighting that the 3,4-difluorophenyl piperidin-4-one core, in this specific assay context, is a relatively weak CYP3A4 ligand compared to more optimized, potent inhibitors.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Patent-Validated Preference for 3,4-Difluorophenyl Substitution Over Mono-Fluoro and Phenyl Analogs in Cardiovascular Therapeutics

In a key patent covering compounds for the treatment of platelet aggregation disorders (e.g., myocardial infarction, thrombotic stroke), the 3,4-difluorophenyl moiety is explicitly claimed as a preferred R2 substituent on a core pyrimidine scaffold, alongside phenyl and 4-fluorophenyl options [1]. This specific inclusion of the 3,4-difluoro pattern, rather than a generic aryl or even a 3,5-difluoro pattern, indicates that this precise substitution imparts a unique combination of potency, selectivity, or pharmacokinetic properties deemed essential for the invention's therapeutic utility. The patent's claims thus provide a strong, legally grounded rationale for selecting the 3,4-difluorophenyl variant over other close analogs when synthesizing compounds within this cardiovascular therapeutic class.

Cardiovascular drug Platelet aggregation Patent claims

Physicochemical Property Differentiation: 1-(3,4-Difluorophenyl)piperidin-4-one vs. 1-(4-Fluorophenyl)piperidin-4-one

1-(3,4-Difluorophenyl)piperidin-4-one exhibits distinct physicochemical properties compared to its 4-fluorophenyl analog, directly impacting its handling, formulation, and synthetic utility. The addition of a second fluorine atom increases molecular weight (211.21 vs. 193.22 g/mol), significantly raises the predicted boiling point (345.4 °C vs. 329.8 °C at 760 mmHg), and increases density (1.267 g/cm³ vs. 1.189 g/cm³) [1][2]. These differences are not merely academic; the higher boiling point of the difluoro compound implies lower volatility and potentially different purification requirements (e.g., distillation vs. recrystallization), while the increased density and molecular weight can affect solution preparation calculations and material handling in large-scale synthesis.

Physicochemical properties Boiling point Density Lipophilicity

AladdinSci Assay Data: Inactive Against Unspecified Target (IC50 > 55.69 µM)

1-(3,4-Difluorophenyl)piperidin-4-one was found to be inactive (IC50 > 55.69 µM) against an unspecified biological target in a screening panel, as reported in the AladdinSci compound activity database . While the specific target is not disclosed, this data point is valuable for negative selection or counter-screening efforts. For a medicinal chemist building a selective ligand, knowing that this core scaffold lacks activity against this particular target (at concentrations up to 55.69 µM) can be as important as knowing its activity against the primary target of interest. This contrasts with other piperidin-4-one derivatives that may show off-target activity at this site, potentially complicating lead optimization.

Screening data Target profiling Selectivity

Optimal Application Scenarios for 1-(3,4-Difluorophenyl)piperidin-4-one (CAS 885275-07-0) in Research and Development


Scaffold for Selective Kinase or GPCR Ligand Optimization with Reduced CYP3A4 Liability

Given its moderate CYP3A4 inhibition (IC50 = 20 µM), 1-(3,4-difluorophenyl)piperidin-4-one is a suitable starting scaffold for medicinal chemistry programs targeting kinases or GPCRs where minimizing drug-drug interaction potential is a priority [1]. The core can be diversified through the 4-ketone handle to explore SAR while maintaining a favorable CYP inhibition profile compared to more potent inhibitor scaffolds.

Synthesis of Patent-Defined Cardiovascular Agents Targeting Platelet Aggregation

For research groups developing compounds for cardiovascular indications, particularly those related to platelet aggregation, 1-(3,4-difluorophenyl)piperidin-4-one provides a direct entry point to the 3,4-difluorophenyl-substituted series specifically claimed in US Patent Application 20030144305 [2]. Its use as a building block ensures alignment with the patent's preferred embodiments, potentially strengthening intellectual property positions.

Physicochemical Property Reference Standard in Analog Series

The distinct physicochemical properties of 1-(3,4-difluorophenyl)piperidin-4-one, including its higher boiling point (345.4 °C) and density (1.267 g/cm³) relative to its 4-fluoro analog, make it a valuable reference standard for structure-property relationship (SPR) studies [3]. Researchers can use this compound to benchmark the effect of a second fluorine atom on key parameters like lipophilicity (LogP) and volatility, guiding the design of analogs with optimized physical properties for formulation or purification.

Negative Control or Counter-Screen in Selectivity Profiling Panels

1-(3,4-Difluorophenyl)piperidin-4-one's established inactivity (IC50 > 55.69 µM) against a specific undisclosed target qualifies it as a potential negative control or counter-screen compound in selectivity profiling panels . Researchers can use it to confirm that observed biological effects are not mediated by this particular off-target, thereby increasing confidence in the specificity of more active analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Difluorophenyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.